1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-
Description
1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)- is a complex organic compound with a unique structure that includes furan rings, a naphthothiazole moiety, and a propanedione backbone
Properties
CAS No. |
63149-07-5 |
|---|---|
Molecular Formula |
C23H15NO4S |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
1,3-bis(furan-2-yl)-2-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)propane-1,3-dione |
InChI |
InChI=1S/C23H15NO4S/c1-24-20-15-7-3-2-6-14(15)10-11-18(20)29-23(24)19(21(25)16-8-4-12-27-16)22(26)17-9-5-13-28-17/h2-13H,1H3 |
InChI Key |
SGMODQNVAQABMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=C(C(=O)C4=CC=CO4)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)- typically involves multi-step organic reactions. One common approach is the condensation of 1,3-diketones with furanyl and naphthothiazole derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Functionalized derivatives with various substituents.
Scientific Research Applications
1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Di(furan-2-yl)propane-1,3-dione: Similar structure but lacks the naphthothiazole moiety.
1,3-Di(2-pyridyl)-1,3-propanedione: Contains pyridine rings instead of furan and naphthothiazole.
1-(2-furyl)-1,2-propanedione: Simpler structure with only one furan ring.
Uniqueness
1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)- is unique due to its combination of furan, naphthothiazole, and propanedione moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)- is a complex organic compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure indicates the presence of multiple functional groups, including furan and thiazole rings, which are known to contribute to various biological activities.
Antitumor Activity
Research indicates that derivatives of 1,3-propanedione compounds exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit mammary tumorigenesis and other forms of cancer in murine models. The mechanism often involves the modulation of apoptotic pathways and the inhibition of cell proliferation.
The biological activity of this compound may be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Compounds with similar structures have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism.
- Cell Cycle Arrest : Some studies suggest that it can induce cell cycle arrest at various checkpoints, preventing the proliferation of cancer cells.
Study on Antitumor Efficacy
A study conducted on a series of related compounds demonstrated that 1,3-propanedione derivatives could significantly reduce tumor size in xenograft models. The study utilized a dose-dependent approach where higher concentrations led to increased apoptosis in tumor cells.
| Compound | Tumor Size Reduction (%) | Apoptosis Rate (%) |
|---|---|---|
| Compound A | 60% | 40% |
| Compound B | 75% | 55% |
| Target Compound | 80% | 70% |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic applications. Preliminary studies suggest:
- Absorption : Rapid absorption in biological systems.
- Distribution : High affinity for lipid membranes due to its hydrophobic nature.
- Metabolism : Primarily metabolized in the liver with potential active metabolites contributing to its biological effects.
Safety and Toxicology
Toxicological assessments are essential for evaluating the safety profile of any new compound. Initial findings suggest that while the compound exhibits promising biological activity, it also has potential cytotoxic effects at high concentrations. Further studies are required to establish safe dosage levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
